molecular formula C4H8ClN B1312905 2,5-dihydro-1H-pyrrole Hydrochloride CAS No. 63468-63-3

2,5-dihydro-1H-pyrrole Hydrochloride

Cat. No.: B1312905
CAS No.: 63468-63-3
M. Wt: 105.56 g/mol
InChI Key: GBGHNSYFGCVGDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydro-1H-pyrrole Hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrrole with hydrochloric acid. The reaction is typically carried out under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The compound is purified through crystallization and is stored under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dihydro-1H-pyrrole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-1H-pyrrole Hydrochloride is unique due to its specific reactivity and solubility properties. The presence of the hydrochloride group enhances its solubility in water, making it more versatile in aqueous reactions compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHNSYFGCVGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470466
Record name 2,5-dihydro-1H-pyrrole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-63-3
Record name 2,5-dihydro-1H-pyrrole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrroline Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dihydro-1H-pyrrole Hydrochloride
Reactant of Route 2
2,5-dihydro-1H-pyrrole Hydrochloride
Reactant of Route 3
2,5-dihydro-1H-pyrrole Hydrochloride
Reactant of Route 4
2,5-dihydro-1H-pyrrole Hydrochloride
Reactant of Route 5
2,5-dihydro-1H-pyrrole Hydrochloride
Reactant of Route 6
2,5-dihydro-1H-pyrrole Hydrochloride
Customer
Q & A

Q1: What is the significance of diethyl N,N-dichlorophosphoramidate in the synthesis of 2,5-dihydro-1H-pyrrole hydrochloride?

A1: The research paper describes diethyl N,N-dichlorophosphoramidate (1) as a starting material that reacts with 1,3-dienes to form 1,4-adducts. [] These 1,4-adducts are then used as precursors in a multi-step synthesis to produce this compound, along with other compounds like δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines. []

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